6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C12H14ClNO2 It is a derivative of quinolinone, characterized by the presence of a chloropropoxy group at the 6th position and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The dihydroquinolinone core can be oxidized to form quinolinone derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydroquinolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted quinolinone derivatives.
Oxidation Reactions: Quinolinone derivatives.
Reduction Reactions: Tetrahydroquinolinone derivatives.
Scientific Research Applications
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The chloropropoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The dihydroquinolinone core may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloropropoxy)-1H-indole
- 6-(3-Chloropropoxy)-2H-chromen-2-one
- 6-(3-Chloropropoxy)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific structural features, such as the dihydroquinolinone core and the chloropropoxy group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11/h3-4,8H,1-2,5-7H2,(H,14,15) |
InChI Key |
AOUUOIAEVSVKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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